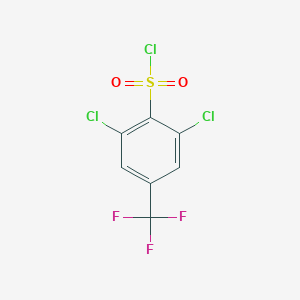

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGIKDMKHORAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371663 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-76-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Introduction and Strategic Importance

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the unique combination of its substituents: a reactive sulfonyl chloride group, a metabolically stable and lipophilic trifluoromethyl group, and sterically hindering ortho-dichloro groups. This arrangement provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities.

Identified by the CAS Number 175205-76-2, this compound serves as a critical building block for introducing the 2,6-dichloro-4-(trifluoromethyl)phenylsulfonyl moiety into target structures. The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The dichloro substitution pattern not only influences the electronic nature of the benzene ring but also provides conformational restriction, a key strategy in rational drug design.

This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a field-proven synthesis protocol, reactivity profile, and essential safety considerations, designed to empower researchers in leveraging this valuable synthetic intermediate.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring functionalized with a sulfonyl chloride group (-SO₂Cl) at position 1, two chlorine atoms at positions 2 and 6, and a trifluoromethyl group (-CF₃) at position 4.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 175205-76-2 | [2][3] |

| Molecular Formula | C₇H₂Cl₃F₃O₂S | [2][3] |

| Molecular Weight | 313.51 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 47 °C | [2] |

| Boiling Point | 297.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [2] |

| Sensitivity | Moisture sensitive | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol: A Modified Sandmeyer Approach

The most reliable and scalable synthesis of aryl sulfonyl chlorides from anilines is achieved through a modified Sandmeyer reaction.[4] This method involves the diazotization of the corresponding aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, followed by reaction with sulfur dioxide in the presence of a copper salt catalyst. The low temperature required for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) chloride catalyst facilitates the radical decomposition of the diazonium salt and the subsequent introduction of the sulfonyl chloride moiety.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[4][5][6]

Step 1: Preparation of Sulfur Dioxide Solution

-

In a well-ventilated fume hood, add thionyl chloride (SOCl₂) dropwise to chilled water (0 °C) with vigorous stirring. Causality: This exothermic reaction generates sulfur dioxide (SO₂) in situ.

-

Allow the solution to warm to approximately 15 °C over several hours.

-

Add a catalytic amount of copper(I) chloride (CuCl) to the solution and cool the mixture to between -5 °C and 0 °C in an ice/acetone bath.

Step 2: Diazotization of the Aniline Precursor

-

In a separate reaction vessel, prepare a slurry of 2,6-dichloro-4-(trifluoromethyl)aniline in concentrated hydrochloric acid (HCl), maintaining the temperature below 30 °C with an ice bath.

-

Cool the slurry to -5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is strictly maintained between -5 °C and 0 °C. Causality: This step forms the critical diazonium salt intermediate. Low temperatures are essential to prevent its decomposition.

-

Stir the resulting slurry for an additional 10-15 minutes at this temperature.

Step 3: Sandmeyer Reaction and Product Formation

-

Slowly add the cold diazonium salt slurry from Step 2 to the sulfur dioxide solution from Step 1 over 30-60 minutes. The temperature of the reaction mixture must be kept between -5 °C and 0 °C.

-

Observe for the precipitation of a solid product as the reaction proceeds.

-

Once the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60-90 minutes to ensure the reaction goes to completion.

Step 4: Isolation and Purification

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid copiously with cold water to remove any residual acids and copper salts.

-

Dry the product under vacuum to yield this compound. The product is often used in the next step without further purification.

Caption: Workflow for the synthesis of the target sulfonyl chloride.

Reactivity Profile and Key Applications

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing aromatic ring, making it a prime target for nucleophilic attack.

Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form stable sulfonamides. This reaction typically proceeds smoothly in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7] Sulfonamides are a privileged functional group in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anti-inflammatory drugs.

Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. This transformation is also typically carried out in the presence of a base.

The trifluoromethyl group and the dichloro substituents are generally inert under these conditions, making this compound an excellent reagent for selectively introducing the 2,6-dichloro-4-(trifluoromethyl)phenylsulfonyl group into a molecule, a strategy often employed to enhance the pharmacokinetic profile of drug candidates.[8]

Caption: General reaction scheme illustrating the formation of a sulfonamide.

Spectroscopic Validation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum will display a sharp singlet, characteristic of the -CF₃ group.[9][10]

-

IR Spectroscopy: The infrared spectrum provides definitive evidence of the sulfonyl chloride functional group, with strong, characteristic absorption bands appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms, providing unambiguous confirmation of the elemental composition.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[12] It is highly sensitive to moisture and reacts with water, potentially violently, to liberate corrosive hydrogen chloride gas.[12][13]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[12]

-

Avoid inhalation of dust or vapors.

-

Keep away from water and moisture. All glassware and reagents should be thoroughly dried before use.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][12]

-

Hazardous Decomposition: Upon decomposition, it can release toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[12][13]

References

- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.

- Biosynth. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b).

- University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

- Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

- Google Patents. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.

- ChemicalBook. (n.d.). 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 175205-76-2.

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonyl chloride.

- Airgas. (2021). SAFETY DATA SHEET.

- Oakwood Chemical. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride.

- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Green Chemistry (RSC Publishing). (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6.

- lookchem. (n.d.). Cas 2991-42-6,4-(Trifluoromethyl)benzene-1-sulfonyl chloride.

- lookchem. (n.d.). Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride.

- ChemScene. (n.d.). 2991-42-6 | 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Royal Society of Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.

- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- BLDpharm. (n.d.). 175205-76-2|this compound.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride 97%.

Sources

- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 175205-76-2 [chemicalbook.com]

- 3. 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. lookchem.com [lookchem.com]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. acdlabs.com [acdlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 175205-76-2): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly functionalized aromatic sulfonyl chloride with significant utility in synthetic chemistry. The unique substitution pattern—featuring two ortho-chlorine atoms and a para-trifluoromethyl group—imparts distinct reactivity and makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document delves into its physicochemical properties, spectroscopic signature, synthetic routes, core reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.

Introduction to a Strategically Functionalized Reagent

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides, sulfonate esters, and sulfones.[1] The specific molecule, this compound, stands out due to its dense and strategically placed functionalization.

The Unique Structural Attributes of CAS 175205-76-2

The properties and reactivity of this compound are a direct consequence of its molecular architecture:

-

Highly Electrophilic Sulfur Center: The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic. This reactivity is significantly amplified by the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) group and the two chlorine atoms on the aromatic ring.[2] This makes the sulfur atom exceptionally susceptible to nucleophilic attack.

-

Steric Hindrance: The two ortho-chlorine atoms provide significant steric bulk around the reaction center. This can influence the kinetics of its reactions and may be exploited to achieve selectivity in certain transformations.

-

Pharmacologically Relevant Moieties: The trifluoromethyl group is a privileged motif in drug discovery, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The dichloro-aromatic scaffold provides a rigid core for building complex molecules and can participate in halogen bonding interactions.

This combination of electronic activation, steric influence, and embedded pharmacophores makes it a powerful tool for constructing novel chemical entities with tailored properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is critical for its effective use.

Core Physicochemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 175205-76-2 | [5][6] |

| Molecular Formula | C₇H₂Cl₃F₃O₂S | [5][7] |

| Molecular Weight | 313.51 g/mol | [6] |

| Appearance | White to pale yellow low-melting solid | [4][8] |

| Melting Point | 47-49 °C | [6][9] |

| Boiling Point | 297.5 ± 40.0 °C (Predicted) | [8][9] |

| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [8] |

| InChI Key | MRGIKDMKHORAMU-UHFFFAOYSA-N | [5] |

| Sensitivity | Moisture sensitive | [10][11] |

Spectroscopic Fingerprint

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The molecule contains two equivalent aromatic protons. A single peak (singlet) is expected in the downfield region (typically δ 7.5-8.0 ppm in CDCl₃), shifted downfield due to the deshielding effect of the adjacent electron-withdrawing groups.

-

¹³C NMR: Four distinct signals for the aromatic carbons are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[12]

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the sulfonyl group are expected. Asymmetric S=O stretching typically appears around 1370-1410 cm⁻¹, while symmetric S=O stretching is observed around 1166-1204 cm⁻¹.[13]

-

Mass Spectrometry (MS): The mass spectrum will show a complex molecular ion cluster due to the presence of three chlorine atoms. The fragmentation pattern would likely involve the loss of a chlorine radical (·Cl) and the sulfonyl group (·SO₂Cl).

Synthesis and Manufacturing

The preparation of arylsulfonyl chlorides can be achieved through several established methods. For this specific molecule, the most logical laboratory-scale approach begins with the corresponding aniline.

Retrosynthetic Analysis

A common and reliable method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction of a diazonium salt. The retrosynthesis traces the origin of the sulfonyl chloride group back to an amino group.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 7. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [cymitquimica.com]

- 8. 175205-76-2 | CAS DataBase [chemicalbook.com]

- 9. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 175205-76-2 [m.chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. acdlabs.com [acdlabs.com]

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview of this compound, a specialized reagent increasingly utilized in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore robust synthetic methodologies, analyze its reactivity profile, and discuss its strategic application in the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound distinguished by a highly reactive sulfonyl chloride group and two distinct electron-withdrawing substituents: two chlorine atoms ortho to the sulfonyl group and a trifluoromethyl group in the para position. This specific arrangement of functional groups imparts unique steric and electronic properties that are highly valuable in the synthesis of complex molecules.

The fundamental properties of this reagent are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₃F₃O₂S | [1][2] |

| Molecular Weight | 313.51 g/mol | [1][3] |

| CAS Number | 175205-76-2 | [1][2][4] |

| Physical Form | Solid | [2] |

| InChIKey | MRGIKDMKHORAMU-UHFFFAOYSA-N | [2][5] |

| Monoisotopic Mass | 311.8793 Da | [5] |

| Predicted XlogP | 4.1 | [5] |

These properties, particularly the high lipophilicity suggested by the predicted XlogP, are critical considerations for its application in drug discovery, influencing the solubility and pharmacokinetic profile of its derivatives.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of arylsulfonyl chlorides like this compound is most reliably achieved via a Sandmeyer-type reaction, starting from the corresponding aniline. This classical approach ensures high regioselectivity and is adaptable to various substituted anilines. The causality behind this multi-step workflow is rooted in the need to convert a stable amine group into a highly reactive sulfonyl chloride.

Conceptual Synthesis Workflow

The synthesis proceeds in two primary stages: the formation of a diazonium salt from the aniline precursor, followed by its reaction with sulfur dioxide in the presence of a copper(I) catalyst.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of arylsulfonyl chlorides from anilines.[6][7]

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Toluene

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 equiv) in a mixture of acetic acid and concentrated HCl.

-

Cool the suspension to between -5 °C and 0 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 0 °C. Vigorous stirring is essential.

-

Stir the resulting mixture for 1 hour at this temperature. The formation of the diazonium salt is typically indicated by a change in color.

-

-

Sulfonylation:

-

In a separate, larger beaker, prepare a suspension of copper(I) chloride (0.1 equiv) in a mixture of acetic acid and toluene.

-

Cool this suspension to 0 °C and bubble sulfur dioxide gas through it until saturation. Causality: SO₂ serves as the sulfur source, and CuCl catalyzes the displacement of the diazonium group.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl suspension via an addition funnel. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product.

-

Separate the layers and wash the organic layer sequentially with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash chromatography or recrystallization to obtain the pure this compound.

-

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its high electrophilicity at the sulfur center. The strong electron-withdrawing effects of the trifluoromethyl group, the two chlorine atoms, and the two oxygen atoms make the sulfur atom highly susceptible to nucleophilic attack.

Key Chemical Transformations

The sulfonyl chloride group readily reacts with a variety of nucleophiles to form stable sulfonamide and sulfonate ester linkages, which are common in bioactive molecules.

Caption: Key reactions of the title sulfonyl chloride with nucleophiles.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding sulfonamides. The base is crucial to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: Reaction with alcohols, also in the presence of a base, produces sulfonate esters.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The nucleophile (amine or alcohol) attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and the protonated product is deprotonated by the base to yield the final neutral product. The steric hindrance from the two ortho-chlorine atoms can decrease the reaction rate compared to unhindered sulfonyl chlorides, a factor that can be exploited for selective reactions.

Applications in Drug Discovery and Design

The strategic incorporation of trifluoromethyl (-CF₃) and chloro (-Cl) groups is a well-established tactic in modern medicinal chemistry.[8][9] this compound serves as a premier building block for introducing a moiety that combines the benefits of these groups.

Logical Impact of Structural Features

The specific substitution pattern of this reagent is not arbitrary; each component serves a distinct purpose in modulating the properties of a potential drug molecule.

Caption: Relationship between structure and medicinal chemistry properties.

-

Trifluoromethyl Group: The -CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.[9] It is also metabolically very stable and acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence binding interactions with protein targets.[9] Its role in FDA-approved drugs is extensive and continues to grow.[10]

-

Ortho-Dichloro Substitution: The two chlorine atoms provide steric bulk around the sulfonyl linker. This "shielding" can protect the aromatic ring from metabolic attack (e.g., oxidation by Cytochrome P450 enzymes), thereby increasing the half-life of the drug molecule.[8]

-

Sulfonyl Group: The sulfonyl group itself acts as a rigid and effective hydrogen bond acceptor, contributing to strong and specific interactions with biological targets.[7]

By using this compound, medicinal chemists can efficiently install a pre-functionalized aromatic ring designed to confer metabolic stability, appropriate lipophilicity, and strong binding characteristics onto a lead compound. This makes it a powerful tool for optimizing drug candidates and overcoming common challenges in pharmacokinetics and pharmacodynamics.

References

- 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?cas=175205-76-2]

- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/2-6-dichloro-4-trifluoromethyl-benzenesulfonyl-chloride-in-da0020pr]

- 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride. Echemi. [URL: https://www.echemi.com/products/pd20160309095619561.html]

- Synthesis of sulfonyl chloride substrate precursors. University of Rochester. [URL: https://www.sas.rochester.

- This compound. 2a biotech. [URL: http://www.2abio.com/product/2A-0112330.html]

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P1010]

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride. ChemScene. [URL: https://www.chemscene.com/products/4-Trifluoromethyl-benzene-1-sulfonyl-chloride-CS-W003966.html]

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9695812.htm]

- 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (C7H2Cl3F3O2S). PubChemLite. [URL: https://pubchemlite.org/compound/2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl_chloride]

- Cas 2991-42-6,4-(Trifluoromethyl)benzene-1-sulfonyl chloride. lookchem. [URL: https://www.lookchem.com/cas-299/2991-42-6.html]

- Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. lookchem. [URL: https://www.lookchem.com/cas-405/405264-04-2.html]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents. [URL: https://patents.google.

- CN103351315A - General preparation method of sulfonyl chloride. Google Patents. [URL: https://patents.google.

- 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride Properties vs Temperature. Chemcasts. [URL: https://chemcasts.com/property/2,6-dichloro-4-(trifluoromethyl)

- 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734271]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478893/]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1065]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2042]

Sources

- 1. 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 2. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. PubChemLite - 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (C7H2Cl3F3O2S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride via Meerwein Chlorosulfonylation

Abstract

This technical guide provides an in-depth, expertly curated protocol for the synthesis of 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a pivotal intermediate in the development of advanced agrochemicals and pharmaceuticals. The synthesis proceeds from the readily available starting material, 2,6-dichloro-4-(trifluoromethyl)aniline, via a modified Sandmeyer reaction. This document elucidates the core chemical principles, including the mechanisms of diazotization and copper-catalyzed chlorosulfonylation, and presents a detailed, step-by-step experimental procedure. Emphasis is placed on the causality behind experimental choices, critical safety considerations, and robust analytical validation, reflecting field-proven insights for researchers and drug development professionals.

Introduction

Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone functional group in modern organic synthesis. They serve as versatile precursors for a multitude of sulfur-containing compounds, most notably sulfonamides, a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and antitumor agents.[1][2][3] Their utility also extends to the synthesis of sulfonate esters, sulfones, and as protecting groups.[3] The ability to reliably synthesize complex aryl sulfonyl chlorides is therefore a critical capability in both academic and industrial research settings.

Profile of the Target Molecule

This compound is a highly functionalized aromatic compound. Its precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, is a key building block for potent agrochemicals, including the insecticide fipronil.[4][5] The transformation of this aniline into the corresponding sulfonyl chloride unlocks access to a new range of derivatives for screening and development, leveraging the unique electronic properties conferred by the trifluoromethyl and dichloro substituents.

Overview of the Synthetic Strategy: The Sandmeyer-Meerwein Reaction

The most effective and regioselective method for converting an aromatic amine to an aryl sulfonyl chloride is a modified Sandmeyer reaction, first reported by Meerwein.[1][6] This powerful transformation involves two primary stages:

-

Diazotization: The conversion of the primary aromatic amine into a reactive aryldiazonium salt intermediate.[7]

-

Chlorosulfonylation: The copper-catalyzed reaction of the diazonium salt with sulfur dioxide and a chloride source to install the sulfonyl chloride moiety.[6]

This guide will detail a robust protocol based on this classical yet highly relevant methodology.

Core Chemical Principles

The Diazotization of Aromatic Amines: Mechanism and Critical Parameters

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[8] The reaction is typically performed in a cold, acidic solution with sodium nitrite (NaNO₂).

Mechanism:

-

Formation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid (HNO₂).[9]

-

Formation of the Nitrosonium Ion: Further protonation of nitrous acid followed by the loss of a water molecule generates the potent electrophile, the nitrosonium ion (NO⁺).[8][9]

-

Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps, followed by the elimination of water, yields the final aryldiazonium salt.[8]

Causality of Experimental Choices:

-

Low Temperature (typically -5 to 0 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable and can decompose violently if isolated or warmed.[6][10] Maintaining a low temperature ensures the intermediate remains in solution and reacts in the subsequent step without significant degradation.

-

Strong Acid (e.g., HCl): The acid serves multiple roles: it protonates sodium nitrite to generate the active electrophile, it stabilizes the resulting diazonium salt, and it maintains a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline.[11]

The Copper-Catalyzed Chlorosulfonylation

The conversion of the diazonium salt to the sulfonyl chloride is a radical process catalyzed by copper salts.

Mechanism:

-

Reduction of Diazonium Salt: A copper(I) species (often generated in situ from Cu(II) and SO₂) reduces the aryldiazonium salt via single-electron transfer (SET), releasing nitrogen gas and forming an aryl radical.

-

Radical Addition to SO₂: The highly reactive aryl radical adds to sulfur dioxide, forming an arylsulfonyl radical.

-

Oxidation and Chloride Transfer: The arylsulfonyl radical is then oxidized by a copper(II) species, which transfers a chloride ligand to the sulfur atom, regenerating the copper(I) catalyst and forming the final aryl sulfonyl chloride product.

Causality of Experimental Choices:

-

Copper Catalyst (CuCl or CuCl₂): Copper(I) is the active catalytic species required to initiate the radical cycle. While CuCl can be used directly, CuCl₂ is also effective as it is readily reduced to Cu(I) by sulfur dioxide under the acidic reaction conditions. The catalyst is used in sub-stoichiometric amounts (e.g., 10 mol%).[10]

-

Sulfur Dioxide (SO₂): This is the source of the sulfonyl group. It can be introduced as a gas, or generated in situ from a stable surrogate like DABSO or by the hydrolysis of thionyl chloride (SOCl₂) to avoid handling the toxic gas directly.[2][6]

Health, Safety, and Environmental (HSE) Considerations

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

Hazard Analysis of Key Reagents

-

2,6-dichloro-4-(trifluoromethyl)aniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Contact with acids liberates toxic nitrogen oxide fumes.

-

Thionyl Chloride (as SO₂ source): Extremely corrosive and a lachrymator. Reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gas.[12][13] All manipulations must be performed with extreme caution, ensuring no contact with moisture.[14][15]

-

Sulfur Dioxide: Toxic, corrosive gas with a pungent odor. Severe respiratory irritant.[12]

-

Aryldiazonium Salts: While kept in solution at low temperatures, they are potentially explosive if isolated in a dry state. Never allow the reaction mixture to warm up uncontrolled or evaporate to dryness.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14][16]

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

Body Protection: Flame-retardant lab coat and a chemical-resistant apron.

-

Respiratory Protection: Not typically required if all work is conducted within a certified fume hood. However, a respirator with an acid gas cartridge should be available for emergencies.[13]

Spill and Emergency Procedures

-

Acid/Thionyl Chloride Spills: Neutralize small spills with a dry absorbent material like sodium bicarbonate or lime. Do NOT use water.[16] Evacuate the area for large spills.

-

Emergency Contact: Ensure a safety shower and eyewash station are immediately accessible.[14]

Waste Management

All aqueous and organic waste streams are considered hazardous. They must be collected in appropriately labeled containers for disposal according to institutional and local regulations. Do not mix waste streams containing nitrites with acidic solutions in the same container.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for Meerwein chlorosulfonylation.[6][10][17]

Reagents and Materials

| Reagent/Material | M.W. | Quantity | Moles | Equiv. |

| 2,6-dichloro-4-(trifluoromethyl)aniline | 230.01 | 23.0 g | 100 mmol | 1.0 |

| Acetic Acid (Glacial) | 60.05 | 60 mL | - | - |

| Hydrochloric Acid (Conc., 37%) | 36.46 | 100 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 mmol | 1.1 |

| Water (Deionized) | 18.02 | 20 mL | - | - |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 10.1 mmol | 0.1 |

| Sulfur Dioxide (SO₂) | 64.07 | ~20 mL (liquid) | - | Excess |

| Toluene | 92.14 | 100 mL | - | - |

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution (Part A)

-

In a 500 mL beaker equipped with a mechanical stirrer, combine 2,6-dichloro-4-(trifluoromethyl)aniline (23.0 g, 100 mmol) and glacial acetic acid (60 mL).

-

Cool the resulting suspension in an acetone/ice bath to below -5 °C.

-

Slowly add concentrated hydrochloric acid (100 mL) while maintaining the temperature below 0 °C. A thick white suspension will form.

-

In a separate flask, dissolve sodium nitrite (7.6 g, 110 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline suspension over 20-30 minutes using an addition funnel. Crucial: Maintain the internal temperature strictly between -5 °C and 0 °C throughout the addition.[6][10]

-

After the addition is complete, stir the resulting light-orange mixture for an additional 60 minutes at -5 °C. The mixture should become a clearer, yellowish solution, indicating the formation of the soluble diazonium salt. Keep this solution cold for the next step.

Step 2: Preparation of the SO₂/Copper Catalyst Suspension (Part B)

-

In a separate 1 L beaker (open to the fume hood exhaust) equipped with a mechanical stirrer, add glacial acetic acid (40 mL), toluene (40 mL), and concentrated HCl (3 mL).

-

Cool this mixture to 0 °C in an ice bath.

-

Carefully condense sulfur dioxide gas (~20 mL) into the beaker. Alternatively, bubble SO₂ gas through the solution until saturation is achieved.[17]

-

Add copper(I) chloride (1.0 g, 10.1 mmol). The suspension will initially be yellow-green. Continue to stir at 0 °C.

Step 3: The Chlorosulfonylation Reaction

-

Slowly add the cold diazonium salt solution (Part A) to the SO₂/copper catalyst suspension (Part B) over 30 minutes via an addition funnel.[10]

-

CAUTION: Vigorous evolution of nitrogen gas will occur. Ensure the rate of addition is controlled to prevent excessive foaming. Maintain the reaction temperature at or below 5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 60 minutes at 0-5 °C. The reaction mixture will appear as a two-phase system, often with a green aqueous layer and a reddish organic layer.[10]

Step 4: Work-up and Isolation

-

Pour the reaction mixture into a 2 L beaker containing 500 g of ice and 500 mL of water. Stir until all the ice has melted.

-

Transfer the mixture to a 2 L separatory funnel. Separate the layers. The bottom layer is the aqueous phase. The top organic layer (toluene) contains the product.

-

Extract the aqueous layer with an additional portion of toluene (50 mL).

-

Combine all organic layers. Wash the combined organic phase sequentially with:

-

Water (2 x 100 mL)

-

Saturated sodium bicarbonate solution (2 x 100 mL) - CAUTION: Add slowly, as vigorous CO₂ evolution will occur due to residual acid.[17]

-

Brine (1 x 100 mL)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Important: Do not heat the solution above 40 °C to avoid product decomposition.

-

The crude product is typically obtained as an orange or yellow solid.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash chromatography.

Process Flow Diagram

Characterization and Quality Control

Purification Techniques

-

Recrystallization: For solid products, recrystallization from a solvent mixture like hexanes and ethyl acetate is often effective at removing minor impurities.

-

Flash Chromatography: For oily residues or difficult-to-crystallize solids, purification by flash chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[10]

Analytical Methods

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the aromatic substitution pattern and the absence of starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-substituted compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic strong stretches of the S=O bonds in the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).

Table of Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to light yellow/orange solid[10] |

| ¹H NMR (CDCl₃) | δ ~7.8-8.0 ppm (s, 2H, aromatic protons) |

| ¹³C NMR (CDCl₃) | Signals corresponding to the substituted aromatic ring. Key signals include the trifluoromethyl carbon (q, J ≈ 272 Hz) and carbons attached to Cl, CF₃, and SO₂Cl. |

| Mass Spec (EI+) | M⁺ peak corresponding to C₇H₂Cl₃F₃O₂S. Isotopic pattern for 3 chlorine atoms (from M⁺ and fragmentation) should be visible. |

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Hydrolysis of the product to sulfonic acid. | 1. Ensure 1.1 equivalents of NaNO₂ are used. 2. Strictly maintain temperature below 0 °C during diazotization and below 5 °C during chlorosulfonylation. 3. Perform work-up quickly and avoid prolonged contact with the aqueous phase. The low solubility of the product in water helps prevent this.[18] |

| Dark, Tarry Crude Product | 1. Side reactions from elevated temperatures. 2. Formation of azo-coupling byproducts. | 1. Improve temperature control throughout the process. 2. Ensure sufficient acid is present during diazotization to keep the aniline fully protonated. |

| Product is an Oil, Not a Solid | Presence of solvent or impurities (e.g., the desulfonylated Sandmeyer product, 1,2,3-trichloro-5-(trifluoromethyl)benzene). | Purify via flash column chromatography to isolate the desired product. |

| Incomplete Reaction | Insufficient SO₂ or inactive catalyst. | Ensure SO₂ is bubbled to saturation. Use fresh, high-purity CuCl. |

Process Optimization: For improved safety and handling, consider replacing gaseous SO₂ or SOCl₂ with a stable solid SO₂ surrogate like DABSO, which has been shown to be effective in similar Sandmeyer-type chlorosulfonylations.[2][19]

Conclusion

The synthesis of this compound from its corresponding aniline is a robust and scalable process when executed with precision and care. The modified Sandmeyer-Meerwein reaction provides excellent regiochemical control, installing the sulfonyl chloride group in place of the amine with high fidelity. Success hinges on rigorous temperature control to manage the stability of the diazonium intermediate and a thorough understanding of the hazards associated with the reagents. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and agrochemical development.

References

- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 80-87. [Link]

- Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(18), 6343-6351. [Link]

- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from a presentation slide deck. [Link] (Note: This is a representative link as the original source URL was not a direct paper link).

- Nikpassand, M., & Zare, K. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Guryev, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 28-34. [Link]

- Schäfer, C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]

- ResearchGate. (2011). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. [Link]

- Collegedunia. (n.d.).

- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

- ResearchGate. (2024).

- BYJU'S. (n.d.).

- Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]

- Supporting Information. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth. 1981, 60, 121. [Link]

- ChemTrack.org. (n.d.). Safety Guideline - THIONYL CHLORIDE, LOW IRON, 99.5%. [Link]

- Google Patents. (2008). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. CN101508531A.

- Cernak, T., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 49(44), 8349-8352. [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. rsc.org [rsc.org]

- 11. collegedunia.com [collegedunia.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. lanxess.com [lanxess.com]

- 14. drexel.edu [drexel.edu]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. chemtrack.org [chemtrack.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Electrophilicity of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of highly reactive building blocks is paramount for the efficient construction of complex molecular architectures. Aryl sulfonyl chlorides are a cornerstone of this endeavor, serving as versatile electrophiles for the formation of sulfonamides, sulfonate esters, and other sulfur-containing motifs.[1][2] This guide focuses on a particularly activated member of this class: 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. The strategic placement of potent electron-withdrawing groups on the aromatic ring imbues this reagent with a heightened electrophilicity, making it a powerful tool for synthetic chemists.

This document provides a comprehensive analysis of the electronic factors governing the reactivity of this compound. We will delve into the theoretical underpinnings of its enhanced electrophilicity, present methodologies for its quantitative assessment, and discuss the practical implications for its application in drug discovery and development.

The Molecular Architecture and Its Electronic Consequences

The exceptional electrophilicity of this compound is not accidental; it is a direct consequence of the synergistic electron-withdrawing effects of its substituents. The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the polarization of the S-O and S-Cl bonds by the highly electronegative oxygen and chlorine atoms, which creates a significant partial positive charge on the sulfur atom.[3] The substituents on the aryl ring dramatically amplify this effect.

The Role of Substituents: A Trifecta of Electron Withdrawal

The reactivity of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring.[4] In this case, we have a powerful combination of inductive and resonance effects:

-

Para-Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma bond framework of the benzene ring, pulling electron density away from the sulfonyl group and further increasing the positive character of the sulfur atom.[6]

-

Ortho-Chloro Groups (-Cl): The two chlorine atoms in the ortho positions contribute to the electrophilicity in two significant ways:

-

Inductive Effect (-I): Like the trifluoromethyl group, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, further depleting the electron density of the aromatic ring and the attached sulfonyl chloride moiety.

-

Steric Effects: While ortho-alkyl groups have been shown to sometimes counterintuitively accelerate nucleophilic substitution at sulfonyl sulfur, the steric hindrance from the two ortho-chloro groups can influence the conformation of the sulfonyl chloride group, potentially making the sulfur atom more accessible to incoming nucleophiles by preventing certain non-productive rotational conformations.[7]

-

The cumulative effect of these three electron-withdrawing groups is a significant polarization of the S-Cl bond, making it more labile and the sulfur atom a "harder" and more reactive electrophile.[3]

Logical Relationship of Substituent Effects

Caption: The interplay of inductive and steric effects from substituents enhances the electrophilicity of the sulfonyl chloride.

Quantifying Electron-Withdrawing Strength: The Hammett Equation

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[4][8] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent.

For the substituents on this compound, the Hammett constants highlight their strong electron-withdrawing nature.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -CF₃ | 0.54 | 0.43 |

| -Cl | 0.23 | 0.37 |

| Data sourced from Hansch et al. (1991)[9][10] |

While Hammett constants for ortho substituents are less straightforward due to steric effects, the combined σ values for the para-CF₃ and two meta-like Cl (relative to the reaction at the sulfur center) indicate a substantial cumulative electron-withdrawing effect, leading to a significantly enhanced reaction rate with nucleophiles.

Experimental Assessment of Electrophilicity

The enhanced electrophilicity of this compound can be experimentally verified and quantified through kinetic studies. The rate of reaction with a standard nucleophile provides a direct measure of its reactivity.

Kinetic Analysis via Conductimetry

The solvolysis of sulfonyl chlorides produces acidic byproducts, leading to a change in the conductivity of the solution.[11] This property can be exploited to determine the reaction kinetics. The conductimetric method is particularly well-suited for these reactions due to the production of ions.[11]

Protocol: Determination of Solvolysis Rate Constant

-

Preparation of the Solvent System: Prepare a high-purity solvent system, such as 85% ethanol-water. Ensure the solvent is brought to a constant temperature (e.g., 30°C) in a thermostatted bath.

-

Instrument Setup: Calibrate a conductivity meter and probe suitable for the chosen solvent system.

-

Reaction Initiation: Prepare a dilute stock solution of this compound in a small amount of anhydrous solvent. To avoid supersaturation, a dilution technique can be employed where the sulfonyl chloride is mixed with an inert solid like Kieselguhr before addition to the solvent.[12]

-

Data Acquisition: Inject a precise aliquot of the sulfonyl chloride stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing. Immediately begin recording the conductivity of the solution as a function of time.

-

Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line will be -k.

Workflow for Kinetic Analysis

Caption: A streamlined workflow for determining the solvolysis rate constant of a sulfonyl chloride using conductimetry.

Comparative Reactivity Studies

To place the electrophilicity of this compound in context, its reactivity should be compared with other benchmark sulfonyl chlorides under identical conditions.

| Compound | Key Substituents | Expected Relative Reactivity |

| Benzenesulfonyl chloride | None | Baseline |

| p-Toluenesulfonyl chloride | -CH₃ (electron-donating) | Lower |

| 4-Nitrobenzenesulfonyl chloride | -NO₂ (electron-withdrawing) | Higher |

| This compound | 2,6-di-Cl, 4-CF₃ (strongly electron-withdrawing) | Significantly Higher |

Generally, electron-withdrawing groups on the benzenesulfonyl chloride ring increase the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.[4]

Synthetic Applications and Mechanistic Considerations

The high electrophilicity of this compound makes it an exceptionally efficient reagent for sulfonylation reactions. It can react with a wide range of nucleophiles, including amines, alcohols, and phenols, often under milder conditions than less activated sulfonyl chlorides.

Sulfonamide Formation

The reaction with primary and secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. The high reactivity of this reagent allows for the sulfonylation of even weakly nucleophilic amines.

General Reaction: Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl

The reaction proceeds via a nucleophilic substitution mechanism, likely a bimolecular (SN2-like) pathway at the sulfur atom.[11] The amine attacks the electrophilic sulfur, forming a trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group.

Mechanism of Sulfonamide Formation

Caption: A simplified representation of the nucleophilic substitution mechanism for sulfonamide formation.

Self-Validating Protocol for Sulfonamide Synthesis

A robust protocol for sulfonamide synthesis should include in-process controls to ensure complete reaction and purity of the product.

-

Reagents and Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Reaction: Cool the solution to 0°C. Add a solution of this compound (1.05 eq) in the same solvent dropwise. The slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine.

-

Monitoring and Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting amine.

-

Workup and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Characterization: Purify the crude product by flash column chromatography or recrystallization. Confirm the structure and purity of the final sulfonamide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound stands out as a highly potent electrophile due to the powerful and synergistic electron-withdrawing effects of its chloro and trifluoromethyl substituents. This heightened reactivity, which can be quantified through kinetic studies, translates into significant advantages in synthetic applications, enabling the efficient formation of sulfonamides and other derivatives under mild conditions. For researchers in drug development, a thorough understanding of the electronic principles governing its reactivity is crucial for leveraging its full potential in the synthesis of novel chemical entities.

References

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.

- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. BenchChem.

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.

- Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. BenchChem.

- Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058.

- BenchChem. (2025). The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide. BenchChem.

- Wellinga, K., & Eussen, J. H. H. (1990). U.S. Patent No. 4,927,452. Washington, DC: U.S.

- Kubota, H., et al. (2018). Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. Journal of the American Chemical Society, 140(10), 3641-3645.

- Request PDF. (2025). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- Gold, V., & Hilton, D. B. (1954). Sulphuryl chloride as an electrophile for aromatic substitution. Journal of the Chemical Society B: Physical Organic, 838-842.

- Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.

- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic

- Wang, F., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.

- Meerwein, H., et al. (1957). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.

- Oae, S., & Ohnishi, Y. (1999). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 4(1), 12-29.

- Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Oakwood Chemical. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride.

- Wechem. (2025).

- Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.

- Setliff, F. L., et al. (1994). Hammett Correlations of Half-Wave Reduction Potentials in a Series of N-(Aryl substituted)-Dichloronicotinamides. Journal of the Arkansas Academy of Science, 48, 131-133.

- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.

- Giraud, A., et al. (2007). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?.

- Roberts, J. D., & Caserio, M. C. (2021).

- Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?.

- Li, Y., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11843-11848.

- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

- Hansch, C., Leo, A., & Taft, R. W. (1991). Hammett and Modified Swain-Lupton Constants. Chemical Reviews, 91(2), 168.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- van der Vorm, S., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. European Journal of Organic Chemistry, 2018(20-21), 2534-2544.

- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(36), 13264-13267.

- ResearchGate. (n.d.). Scope of sulfonyl chlorides.[a].

- Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 68A(3), 277-293.

Sources

- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An Application Scientist's Guide to the Solubility of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Theoretical Principles and Practical Determination

Abstract: 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride, valuable as a building block in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its behavior in various solvents. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this compound. Instead of merely reporting data, this document provides researchers, scientists, and drug development professionals with a first-principles approach to understanding, predicting, and experimentally determining its solubility. We will dissect the molecule's structural components to predict its solubility profile, discuss the critical impact of its reactivity on solubility measurements, and provide a detailed, self-validating experimental protocol for accurate determination.

Introduction to the Compound of Interest

This compound (CAS No. 175205-76-2) is a solid, complex organic molecule.[1][2][3] Its significance lies in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a versatile electrophilic handle for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds.[4][5] The heavy substitution on the benzene ring with strongly electron-withdrawing groups—two chlorine atoms and a trifluoromethyl group—modulates its reactivity and profoundly influences its physical properties, especially solubility.[6]

Key Physicochemical Properties:

Theoretical Principles: Predicting Solubility from Structure

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like." A qualitative prediction of solubility can be derived by analyzing the key structural motifs of the target molecule.

Caption: Structural features influencing the compound's solubility.

-

Lipophilic Core: The benzene ring, augmented by three halogen-containing substituents (-Cl, -Cl, -CF₃), creates a large, non-polar surface area. This high lipophilicity, supported by an estimated XLogP3-AA value of 4.1, suggests strong solubility in non-polar organic solvents and very poor solubility in polar solvents like water.[9]

-

Polar Functional Group: The sulfonyl chloride (-SO₂Cl) group is polar and capable of dipole-dipole interactions. While this group contributes some polarity, its effect is largely overshadowed by the hydrophobic bulk of the rest of the molecule.[10]

-

Reactivity: Crucially, the sulfonyl chloride group is a potent electrophile. It readily reacts with nucleophilic solvents, particularly protic solvents such as water and alcohols, in a process called solvolysis.[11][12] This is not dissolution but a chemical transformation that consumes the parent compound.

The Critical Challenge of Solvolysis

When assessing the "solubility" of reactive compounds like sulfonyl chlorides, it is imperative to distinguish between physical dissolution and chemical reaction. In protic solvents, the measured concentration may reflect the formation of sulfonic acid (from water) or sulfonate esters (from alcohols), not the original sulfonyl chloride.[13][14]

Caption: General reaction pathway for the solvolysis of sulfonyl chlorides.

This reactivity dictates the choice of solvents for any application or solubility study. Protic solvents should be considered reactive media, not just dissolution vehicles.

Predicted Solubility Profile & Recommended Solvents

Based on the principles above, we can generate a qualitative solubility table to guide experimental work.

| Solvent Class | Examples | Predicted Solubility | Rationale & Key Considerations |

| Aprotic, Non-Polar | Hexane, Toluene, Benzene | High | The compound's high lipophilicity aligns well with the non-polar nature of these solvents. Benzenesulfonyl chloride is known to be soluble in benzene.[10] |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Excellent solvents for dissolving a wide range of organic compounds. Chloroform is a common solvent for similar molecules.[10] |

| Aprotic, Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to High | These solvents have moderate polarity and are generally compatible. Diethyl ether is a known solvent for benzenesulfonyl chloride.[10] |

| Aprotic, Polar | Acetonitrile (MeCN), Acetone | Medium | May provide sufficient polarity to interact with the -SO₂Cl group without the reactivity of protic solvents. |

| Polar, Protic | Water, Methanol, Ethanol | Very Low / Insoluble & Reactive | The compound is highly hydrophobic. More importantly, it will readily hydrolyze or undergo alcoholysis.[9][14] |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for determining the solubility of this compound in a chosen aprotic solvent using the isothermal equilibrium method.

Principle: An excess of the solid solute is agitated in a known volume of solvent at a constant temperature until the solution is saturated (equilibrium is reached). The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified.

Materials and Reagents:

-

This compound

-

Selected anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Scintillation vials or flasks with tight-sealing caps

-

Temperature-controlled shaker or agitator

-

Analytical balance

-

Centrifuge capable of holding the chosen vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Detailed Methodology:

-

Preparation:

-

To a series of vials, add a known volume of the chosen anhydrous solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium. Start with ~100-200 mg.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached (a self-validating step), run parallel experiments for different durations (e.g., 12h, 24h, 48h). Equilibrium is confirmed when the measured concentration no longer increases with time. 24 hours is a common starting point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let solids settle.

-

Centrifuge the vials for 10-15 minutes to firmly pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully open the vial, avoiding disturbance of the solid pellet.

-